

# Dexrabeprazole Clinical Trials: A Statistical Validation and Comparative Guide

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## Compound of Interest

Compound Name: *Dexrabeprazole sodium*

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This guide provides a comprehensive analysis of the clinical trial data for dexrabeprazole, a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Through a detailed comparison with other leading PPIs, this document aims to offer an objective evaluation of dexrabeprazole's performance, supported by experimental data and detailed methodologies.

## Comparative Efficacy of Dexrabeprazole

Clinical trials have demonstrated the efficacy of dexrabeprazole in the treatment of gastroesophageal reflux disease (GERD), offering comparable and, in some aspects, superior outcomes to other commonly prescribed PPIs.

## Dexrabeprazole vs. Esomeprazole

A randomized, multicenter, prospective, double-blind phase III clinical trial involving 230 patients with non-erosive GERD found that 10 mg/day of dexrabeprazole is as effective as 20 mg/day of esomeprazole.<sup>[1][2]</sup> Both treatments resulted in a statistically significant decrease in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.<sup>[1][2]</sup> Notably, the mean score on the Carlsson-Dent questionnaire at 28 days was 2.12 for the dexrabeprazole group and 3.02 for the esomeprazole group, with no statistically significant difference ( $p < 0.05$ ).<sup>[1][2]</sup> Furthermore, both drugs were well-tolerated, with a low incidence of adverse events.<sup>[1][2]</sup>

Parameter	Dexrabeprazole (10 mg/day)	Esomeprazole (20 mg/day)	p-value
Carlsson-Dent Questionnaire Score (28 days)	2.12	3.02	< 0.05
Improvement in Quality of Life (SF-36)	Significant Improvement	Significant Improvement	No significant difference
Adverse Event Profile	Low	Low	No significant difference

Table 1: Comparison of Dexrabeprazole and Esomeprazole in Non-Erosive GERD[1][2]

## Dexrabeprazole vs. Rabeprazole

In a randomized, double-blind study of 50 GERD patients, 10 mg of dexrabeprazole was compared with 20 mg of its racemate, rabeprazole.[3][4] Both treatments significantly reduced heartburn and regurgitation scores.[3][4] However, dexrabeprazole demonstrated a significantly faster onset of symptom improvement ( $1.8 \pm 0.8$  days vs.  $2.6 \pm 1.4$  days;  $P < 0.05$ ).[3][4]

A key finding was the superior healing of esophagitis in the dexrabeprazole group (95.2%) compared to the rabeprazole group (65.2%) after 28 days ( $P = 0.036$ ).[3][4] Additionally, a significantly higher proportion of patients taking dexrabeprazole experienced at least a 50% improvement in regurgitation symptoms (96% vs. 60%;  $P = 0.002$ ).[3][4] No adverse drug reactions were reported in either group.[3][4]

Parameter	Dexrabeprazole (10 mg/day)	Rabeprazole (20 mg/day)	p-value
Onset of Symptom Improvement (days)	$1.8 \pm 0.8$	$2.6 \pm 1.4$	< 0.05
Improvement/Healing of Esophagitis (%)	95.2	65.2	0.036
$\geq 50\%$ Improvement in Regurgitation (%)	96	60	0.002

Table 2: Comparison of Dexrabeprazole and Rabeprazole in GERD[3][4]

Another comparative study with a similar design also found a significantly earlier onset of symptom improvement with dexrabeprazole ( $8.4 \pm 1.57$  days) compared to rabeprazole ( $12.2 \pm 2.3$  days) ( $P < 0.0001$ ).[5]

## Post-Marketing Surveillance

A post-marketing surveillance study involving a large population of 4931 patients with acid peptic disorders reaffirmed the safety and efficacy of dexrabeprazole 10 mg once daily for the treatment of GERD and also indicated its effectiveness for peptic ulcers (gastric/duodenal).[6]

## Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

### Dexrabeprazole vs. Esomeprazole (Phase III Trial)

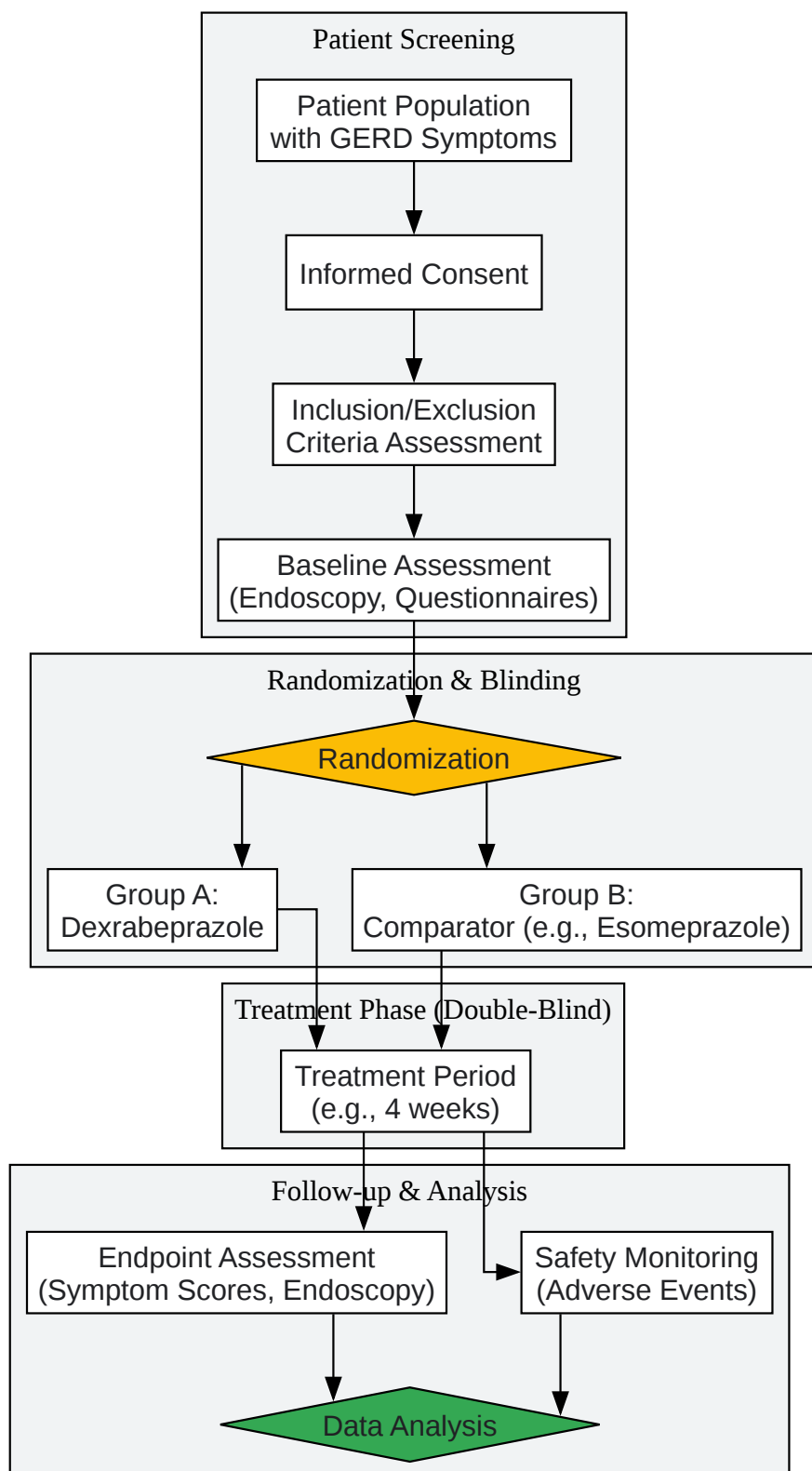
- Study Design: A 4-week, randomized, multicenter, prospective, double-blind clinical trial.[1][2]
- Participants: 230 patients diagnosed with non-erosive GERD.[1][2]
- Intervention: Patients were randomly assigned to receive either dexrabeprazole (10 mg/day) or esomeprazole (20 mg/day).[1][2]
- Primary Endpoints:
  - Change in the severity of GERD symptoms (heartburn, regurgitation, epigastric pain, dysphagia) assessed using a visual analogue scale.[1][2]
  - Mean score on the Carlsson-Dent questionnaire at 28 days.[1][2]
- Secondary Endpoint: Improvement in quality of life measured by the SF-36 health questionnaire.[1][2]
- Safety Assessment: Monitoring and recording of all adverse events.[1][2]

## Dexrabeprazole vs. Rabeprazole

- Study Design: A 28-day, randomized, double-blind, comparative clinical study.[\[3\]](#)[\[4\]](#)
- Participants: 50 patients diagnosed with GERD.[\[3\]](#)[\[4\]](#)
- Inclusion Criteria: Male or female patients aged 18-65 years with a clinical diagnosis of GERD.[\[3\]](#)
- Exclusion Criteria: Known hypersensitivity to PPIs, history of inflammatory bowel disease, malabsorption syndromes, gastrointestinal malignancy, previous gastric surgery, Barrett's esophagus, esophageal stricture, pyloric stenosis, scleroderma, pregnant or lactating females, abnormal baseline laboratory tests, and recent use of other acid-suppressing medications.[\[3\]](#)
- Intervention: Patients were randomly assigned to receive either dexrabeprazole (10 mg/day) or rabeprazole (20 mg/day).[\[3\]](#)[\[4\]](#)
- Primary Endpoints:
  - Improvement in visual analog scale (VAS) scores for heartburn and regurgitation.[\[3\]](#)[\[4\]](#)
  - Incidence of improvement/healing of esophagitis as determined by upper gastrointestinal endoscopy at baseline and day 28.[\[3\]](#)[\[4\]](#)
- Secondary Endpoint: Onset of symptom improvement.[\[3\]](#)[\[4\]](#)
- Safety Assessment: Recording of any adverse drug reactions and monitoring of laboratory parameters.[\[3\]](#)[\[4\]](#)

## Visualizing the Process: Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind clinical trial, as described in the methodologies of the dexrabeprazole studies.



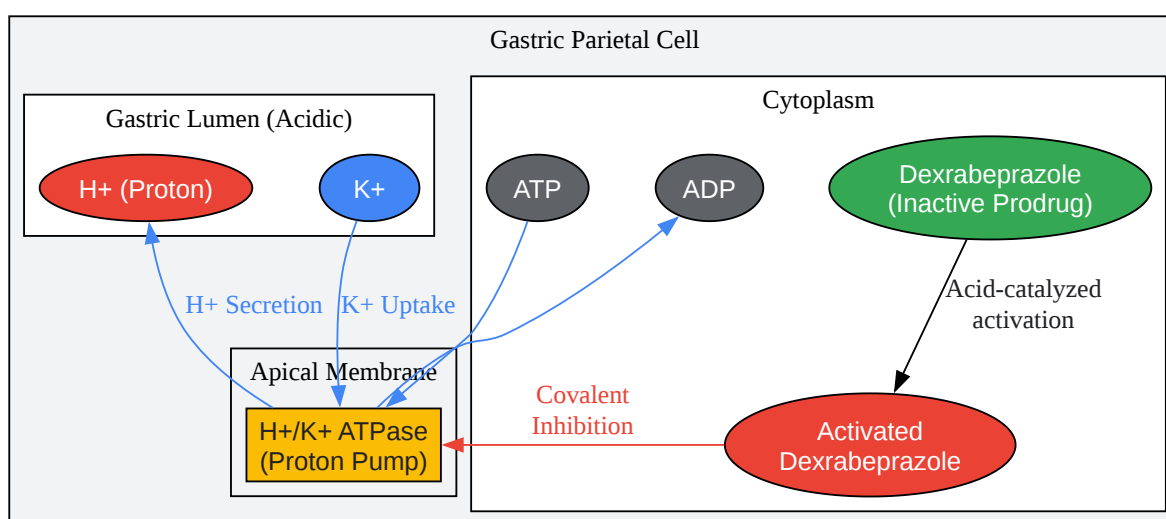
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A typical workflow for a randomized, double-blind clinical trial.

## Mechanism of Action: H<sup>+</sup>/K<sup>+</sup> ATPase Inhibition

Dexrabeprazole, like other proton pump inhibitors, exerts its acid-suppressing effects by irreversibly inhibiting the H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump) in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion.

The following diagram illustrates this signaling pathway:



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Mechanism of action of Dexrabeprazole on the H<sup>+</sup>/K<sup>+</sup> ATPase.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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